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molecular formula C11H12O2 B8679673 3-(2-ethylphenyl)prop-2-enoic Acid

3-(2-ethylphenyl)prop-2-enoic Acid

Cat. No. B8679673
M. Wt: 176.21 g/mol
InChI Key: PPDRIRGALQZEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884244B2

Procedure details

3-(2-Ethyl-phenyl)-acrylic acid (17.00 g, 96.48 mmol) in THF was mixed with Pd/C (1.50 g) and hydrogenated at 50 psi for 6 hours. The resulting mixture was filtered through a pad of celite and the filtrate was concentrated to give 3-(2-ethyl-phenyl)-propionic acid. The acid was reacted with SOCl2 (5.00 mL, 68.55 mmol) and AlCl3 (6.70 g, 50.25 mmol) according to the protocols as outlined in general procedure C to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[CH:10][C:11]([OH:13])=[O:12])[CH3:2]>C1COCC1.[Pd]>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
C(C)C1=C(C=CC=C1)C=CC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=CC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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